

A Comparative Guide to the Structural Characterization of 4-Fluoro-3-methoxyphenol

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Compound of Interest

Compound Name: 4-Fluoro-3-methoxyphenol

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural characterization of **4-Fluoro-3-methoxyphenol**. Due to the limited availability of direct experimental data for this specific compound, this guide presents a combination of predicted data for **4-Fluoro-3-methoxyphenol** alongside experimental data for structurally related isomers and analogs. This comparative approach allows for a robust estimation of its spectral properties and provides a framework for its experimental confirmation.

Spectroscopic Data Comparison

The following tables summarize the predicted and experimental spectroscopic data for **4-Fluoro-3-methoxyphenol** and its comparators.

Table 1: ^1H NMR Data (Predicted and Experimental, in ppm)

Compound	Ar-H	-OCH ₃	-OH
4-Fluoro-3-methoxyphenol (Predicted)	~6.9 (d), ~6.7 (dd), ~6.6 (d)	~3.9 (s)	~5.0-6.0 (br s)
4-Fluoro-2-methoxyphenol	6.91-6.83 (m), 6.74- 6.68 (m)	3.86 (s)	5.75 (br s)
3-Fluoro-4-methoxyphenol	6.95 (dd), 6.85 (t), 6.65 (dd)	3.83 (s)	5.60 (br s)
3-Methoxyphenol[1]	7.13 (t), 6.50-6.41 (m)	3.77 (s)	5.34 (s)[1]

Table 2: ¹³C NMR Data (Predicted and Experimental, in ppm)

Compound	C-F	C-O(CH ₃)	C-OH	Ar-C	Ar-CH	-OCH ₃
4-Fluoro-3-methoxyphenol (Predicted)	~155 (d)	~148 (d)	~145	-	~118, ~110, ~105	~56
4-Fluoro-2-methoxyphenol	155.3 (d)	147.2	141.5 (d)	-	116.5 (d), 115.8 (d), 103.0	56.2
3-Fluoro-4-methoxyphenol	151.2 (d)	149.8	143.9 (d)	-	116.0 (d), 108.2, 103.9 (d)	56.4
3-Methoxyphenol[1]	-	161.2	155.6	-	131.5, 105.2, 104.5, 102.2	55.3[1]

Table 3: Key IR Absorption Bands (Predicted and Experimental, in cm⁻¹)

Compound	O-H Stretch	C-H (Aromatic)	C=C (Aromatic)	C-O Stretch	C-F Stretch
4-Fluoro-3-methoxyphenol (Predicted)	3600-3200 (broad)	~3050	~1600, ~1500	~1250, ~1050	~1200
4-Fluoro-2-methoxyphenol	3400 (broad)	3070	1610, 1510	1260, 1030	1180
3-Fluoro-4-methoxyphenol	3350 (broad)	3060	1615, 1505	1270, 1020	1190
3-Methoxyphenol	3380 (broad)	3050	1600, 1500	1280, 1040	-

Table 4: Mass Spectrometry Data (Predicted and Experimental, m/z)

Compound	Molecular Ion [M] ⁺	Key Fragments
4-Fluoro-3-methoxyphenol (Predicted)	142	127 ([M-CH ₃] ⁺), 99 ([M-CH ₃ -CO] ⁺), 71
4-Fluoro-2-methoxyphenol[2]	142[2]	127, 99, 71[2]
3-Fluoro-4-methoxyphenol	142	127, 99, 71
3-Methoxyphenol	124	109, 81, 53

Experimental Protocols

The following are generalized experimental protocols for the key analytical techniques used in the structural characterization of small organic molecules.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- ^1H NMR Spectroscopy:
 - Instrument: 400 MHz (or higher) NMR spectrometer.
 - Acquisition Parameters:
 - Pulse sequence: Standard single-pulse sequence.
 - Number of scans: 16-32.
 - Relaxation delay: 1-2 s.
 - Spectral width: 0-12 ppm.
- ^{13}C NMR Spectroscopy:
 - Instrument: 100 MHz (or higher, corresponding to the ^1H frequency) NMR spectrometer.
 - Acquisition Parameters:
 - Pulse sequence: Proton-decoupled pulse sequence.
 - Number of scans: 1024 or more, depending on sample concentration.
 - Relaxation delay: 2-5 s.
 - Spectral width: 0-220 ppm.
- Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the chemical shifts using the internal standard (TMS) or the residual solvent peak.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation:

- Neat (for liquids): Place a drop of the liquid sample between two KBr or NaCl plates.
- KBr Pellet (for solids): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder using a mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.
- Data Acquisition:
 - Instrument: FT-IR spectrometer.
 - Procedure:
 - Acquire a background spectrum of the empty sample compartment (or the KBr pellet matrix).
 - Place the sample in the spectrometer's sample holder.
 - Acquire the sample spectrum.
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
 - Spectral Range: Typically 4000-400 cm^{-1} .

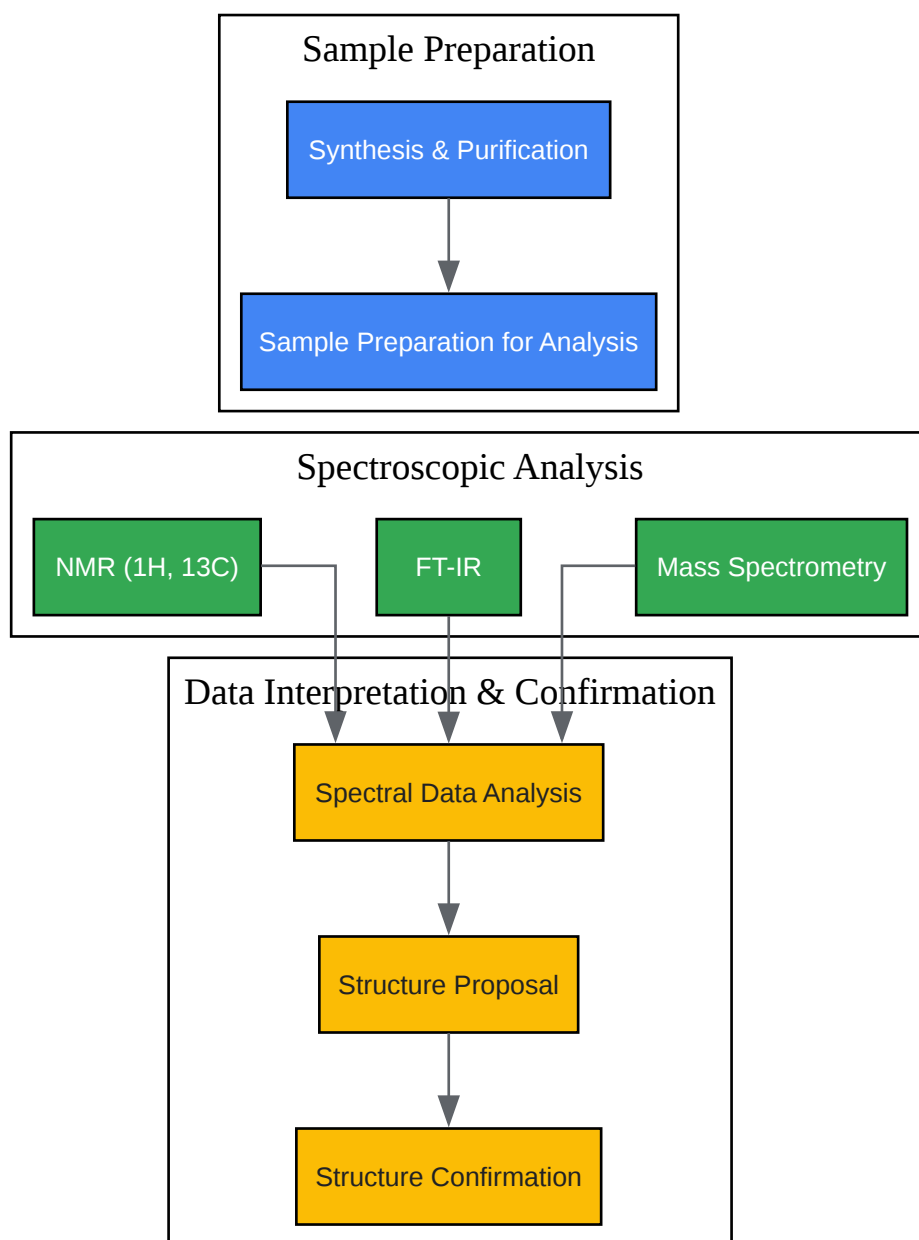
3. Mass Spectrometry (MS)

- Technique: Electron Ionization (EI) Mass Spectrometry.
- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
- Ionization:
 - Electron Energy: 70 eV.
 - The sample molecules are bombarded with high-energy electrons, causing ionization and fragmentation.

- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** The abundance of each ion is measured by a detector, generating a mass spectrum which is a plot of relative ion abundance versus m/z .

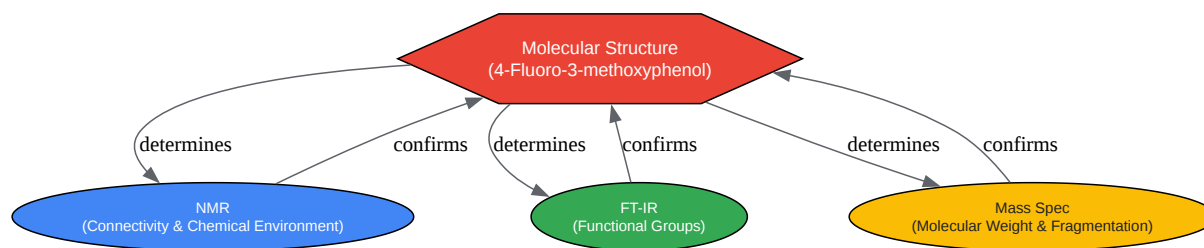
Visualization of Analytical Workflow and Data Relationships

The following diagrams illustrate the logical workflow for structural characterization and the complementary nature of the information provided by different analytical techniques.



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Caption: Workflow for the structural characterization of a chemical compound.



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Caption: Relationship between spectroscopic data and molecular structure.

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References

- 1. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]
- 2. CASCADE [nova.chem.colostate.edu]
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